5-cyano-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide
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Overview
Description
5-cyano-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide is a complex heterocyclic compound It features a dihydropyridine core, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, or using specific catalysts to enhance the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include using continuous flow reactors, employing green chemistry principles, and ensuring efficient purification processes to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-cyano-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different biological activities .
Scientific Research Applications
5-cyano-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Mechanism of Action
The mechanism of action of 5-cyano-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Tiquizium Bromide: Another thiophene-containing compound with antispasmodic properties.
Dorzolamide: A thiophene derivative used as a carbonic anhydrase inhibitor in glaucoma treatment.
Uniqueness
What sets 5-cyano-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide apart is its unique combination of functional groups and the dihydropyridine core. This structure provides a versatile platform for chemical modifications, enabling the synthesis of a wide range of derivatives with potentially diverse biological activities .
Properties
Molecular Formula |
C27H24N4O3S2 |
---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
5-cyano-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-N-phenyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C27H24N4O3S2/c1-17-24(26(33)31-18-8-4-3-5-9-18)25(22-12-7-13-35-22)21(15-28)27(29-17)36-16-23(32)30-19-10-6-11-20(14-19)34-2/h3-14,25,29H,16H2,1-2H3,(H,30,32)(H,31,33) |
InChI Key |
QIAXTLOSSRRGFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC(=CC=C2)OC)C#N)C3=CC=CS3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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